cis-4-Br-2,5-F2-PCPA

Epigenetics Histone Demethylase LSD1/KDM1A

cis-4-Br-2,5-F2-PCPA (S1024; CAS 2821068-03-3) is a cis-configured, polyhalogenated phenylcyclopropylamine (PCPA) derivative that acts as a covalent, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). This compound is characterized by a 4-bromo-2,5-difluorophenyl substitution pattern on the cyclopropylamine scaffold, which confers a Ki of 94 nM against LSD1 and approximately 89-fold selectivity over the paralog LSD2 (Ki = 8.4 μM).

Molecular Formula C9H8BrF2N
Molecular Weight 248.07 g/mol
Cat. No. B15583781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Br-2,5-F2-PCPA
Molecular FormulaC9H8BrF2N
Molecular Weight248.07 g/mol
Structural Identifiers
InChIInChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9-/m1/s1
InChIKeySGUWSJVKVPNXAI-MLUIRONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-4-Br-2,5-F2-PCPA (S1024) for LSD1 Inhibition: Product-Specific Evidence Guide


cis-4-Br-2,5-F2-PCPA (S1024; CAS 2821068-03-3) is a cis-configured, polyhalogenated phenylcyclopropylamine (PCPA) derivative that acts as a covalent, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. This compound is characterized by a 4-bromo-2,5-difluorophenyl substitution pattern on the cyclopropylamine scaffold, which confers a Ki of 94 nM against LSD1 and approximately 89-fold selectivity over the paralog LSD2 (Ki = 8.4 μM) [1]. As a research tool, cis-4-Br-2,5-F2-PCPA enables targeted interrogation of LSD1-dependent epigenetic regulation and has demonstrated anti-proliferative activity in T-cell acute lymphoblastic leukemia (T-ALL) cell models [1].

Why cis-4-Br-2,5-F2-PCPA Cannot Be Substituted with Generic PCPA Analogs in LSD1 Research


Phenylcyclopropylamine-based LSD1 inhibitors exhibit steep structure-activity relationships wherein subtle changes in halogenation pattern, stereochemistry, and substitution position profoundly alter potency, paralog selectivity, and cellular efficacy. Unsubstituted trans-PCPA (tranylcypromine) is a weak, non-selective LSD1 inhibitor (Ki ~2.9–5.9 μM) [1]. Introduction of a single 4-bromo group improves potency several-fold, but further systematic substitution is required to achieve sub-100 nM potency and >10-fold selectivity over LSD2. Moreover, cis versus trans stereoisomerism critically impacts LSD2 selectivity and cellular target engagement—cis derivatives generally exhibit superior LSD2 inhibition, which correlates with increased histone H3K4 dimethylation in cells [1]. Therefore, substituting cis-4-Br-2,5-F2-PCPA with a generic PCPA analog lacking its precise 4-bromo-2,5-difluoro-cis configuration will compromise both LSD1 inhibitory potency and the ability to modulate LSD1/LSD2-dependent histone methylation in relevant cellular contexts.

cis-4-Br-2,5-F2-PCPA (S1024): Head-to-Head Quantitative Differentiation Evidence


LSD1 Inhibitory Potency and LSD2 Selectivity Versus Parent 4-Br-PCPA

cis-4-Br-2,5-F2-PCPA (7c) inhibits LSD1 with a Ki of 0.094 ± 0.0057 μM, representing a 63-fold improvement in potency relative to the parent 4-Br-PCPA (1c; Ki = 5.9 ± 0.65 μM) [1]. Against LSD2, 7c exhibits a Ki of 8.4 ± 0.43 μM, yielding an LSD1/LSD2 selectivity ratio of 89 [1]. In contrast, the parent 1c shows only 14-fold selectivity (LSD2 Ki = 80 ± 5.6 μM) [1]. Among the 65 derivatives tested, 7c ranks among the most potent LSD1 inhibitors (Ki < 0.1 μM) while maintaining single-digit micromolar LSD2 inhibition, a profile that distinguishes it from more LSD2-sparing analogs like 8c (Ki LSD1 = 0.011 μM; LSD2 = 7.0 μM) [1].

Epigenetics Histone Demethylase LSD1/KDM1A Selectivity Profiling

Anti-Proliferative Activity in T-ALL Cells Versus Normal Fibroblasts

In cellular proliferation assays, cis-4-Br-2,5-F2-PCPA (7c) inhibits CCRF-CEM T-ALL cells with an IC50 of 12 ± 0.1 μM and Jurkat T-ALL cells with an IC50 of 16 ± 1.3 μM after 72-hour treatment [1]. Importantly, 7c does not inhibit the human normal fibroblast cell line WI-38 (IC50 > 50 μM), demonstrating a clear differential anti-proliferative window between malignant and non-malignant cells [1]. By comparison, the related derivative 6c (cis-2,3-F2-4-Br-PCPA) exhibits IC50 values of 14 ± 0.3 μM (CCRF-CEM) and 18 ± 2.9 μM (Jurkat), while 8c (cis-3-F-4-Br-5-F-PCPA) shows IC50 values of 25 μM in both lines [1].

Cancer Biology Leukemia Cell Proliferation Therapeutic Window

Histone H3K4 Dimethylation: Cellular Target Engagement Versus trans Isomer

Treatment of CCRF-CEM cells with 20 μM cis-4-Br-2,5-F2-PCPA (7c) for 24 h significantly increased the level of dimethylated histone H3 at lysine 4 (H3K4me2) by 2.9-fold (p < 0.01) relative to untreated controls [1]. In stark contrast, the trans isomer 7t (S1025) at the same concentration had no effect on H3K4me2 levels [1]. This differential cellular target engagement is attributed to the fact that 7c inhibits both LSD1 and LSD2 (Ki 8.4 μM), whereas 7t is a poor LSD2 inhibitor (Ki = 180 μM), suggesting that dual LSD1/LSD2 inhibition is necessary for robust H3K4me2 elevation in this cellular context [1].

Epigenetics Histone Methylation Target Engagement Biomarker

hERG Channel Liability Relative to Related PCPA Derivatives

In an in vitro hERG channel inhibition assay, cis-4-Br-2,5-F2-PCPA (7c) exhibits an IC50 of 7.3 ± 1.8 μM [1]. Its trans counterpart 7t shows a comparable value of 7.7 ± 1.3 μM [1]. In comparison, the related derivative 6c (cis-2,3-F2-4-Br-PCPA) displays a substantially higher hERG IC50 of 35 ± 4.7 μM, indicating reduced hERG liability [1]. Notably, 7c's anti-proliferative IC50 in T-ALL cells (12–16 μM) overlaps with its hERG IC50, suggesting a narrow margin between efficacy and potential cardiac ion channel effects in vitro [1].

Cardiac Safety hERG Toxicology Drug Discovery

Computational Binding Energy Improvement Over Parent 4-Br-PCPA

Fragment molecular orbital (FMO) calculations reveal that the sum of interaction energies between LSD1 and the 7c–FAD covalent adduct is −29.2 kcal/mol, compared to −24.9 kcal/mol for the parent 1c (cis-4-Br-PCPA)–FAD adduct [1]. This 4.3 kcal/mol improvement is attributed to stabilized interactions with residues Ala809, Val333, and particularly Thr810 in the LSD1 active site [1]. The enhanced binding energetics correlate with the 63-fold improvement in Ki and provide a structural rationale for the potency gains conferred by the 2,5-difluoro substitution pattern [1].

Computational Chemistry Fragment Molecular Orbital Binding Energetics Structure-Based Design

cis-4-Br-2,5-F2-PCPA (S1024): Validated Research Application Scenarios


Mechanistic Studies of LSD1/LSD2 Functional Interplay in T-ALL

cis-4-Br-2,5-F2-PCPA is uniquely suited for dissecting the cooperative roles of LSD1 and LSD2 in T-ALL because it inhibits both paralogs with single-digit micromolar Ki values (LSD1 Ki = 0.094 μM; LSD2 Ki = 8.4 μM) [1]. Its ability to increase H3K4me2 by 2.9-fold in CCRF-CEM cells—a phenotype not observed with the LSD2-sparing trans isomer 7t—makes it the stereoisomer of choice for experiments requiring dual LSD1/LSD2 engagement to achieve robust histone methylation changes [1].

Cellular Assay Development and Biomarker Validation for LSD1 Inhibition

The compound's well-characterized cellular potency (IC50 = 12–16 μM in T-ALL lines) and defined epigenetic readout (2.9-fold H3K4me2 increase at 20 μM) provide a robust platform for developing and validating LSD1 inhibition assays [1]. Its lack of activity against normal WI-38 fibroblasts (IC50 > 50 μM) allows for the inclusion of normal cell controls to establish assay specificity and therapeutic index calculations [1].

Structure-Based Drug Design and Computational Modeling

With publicly available crystal structures of LSD1 (PDB: 7W3L) and LSD2 (PDB: 7XE3) in complex with cis-4-Br-2,5-F2-PCPA, this compound serves as a structurally validated chemical probe for structure-based design campaigns [1]. The 4.3 kcal/mol improvement in interaction energy over parent 4-Br-PCPA, driven by optimized contacts with Thr810, Ala809, and Val333, provides a quantitative benchmark for evaluating novel LSD1 inhibitor designs [1].

hERG Liability Profiling in Early-Stage Drug Discovery

The compound's hERG IC50 of 7.3 μM [1] makes it a useful reference standard for profiling hERG liability in PCPA-based LSD1 inhibitor series. When compared to derivatives like 6c (hERG IC50 = 35 μM) [1], cis-4-Br-2,5-F2-PCPA illustrates how specific fluorine substitution patterns modulate cardiac ion channel activity, providing a clear case study for medicinal chemistry teams optimizing both LSD1 potency and cardiovascular safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-4-Br-2,5-F2-PCPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.